molecular formula C18H22N2O B092462 10,11-Dihydro-5-(2-(dimethylamino)ethoxy)-5H-benzo(4,5)cyclohepta(1,2-b)pyridine CAS No. 17895-87-3

10,11-Dihydro-5-(2-(dimethylamino)ethoxy)-5H-benzo(4,5)cyclohepta(1,2-b)pyridine

Cat. No.: B092462
CAS No.: 17895-87-3
M. Wt: 282.4 g/mol
InChI Key: WYFVZZWLJALQLV-UHFFFAOYSA-N
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Description

10,11-Dihydro-5-(2-(dimethylamino)ethoxy)-5H-benzo(4,5)cyclohepta(1,2-b)pyridine is a complex organic compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzo-cyclohepta-pyridine core with a dimethylaminoethoxy substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10,11-Dihydro-5-(2-(dimethylamino)ethoxy)-5H-benzo(4,5)cyclohepta(1,2-b)pyridine typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the compound can be synthesized by reacting a suitable benzo-cyclohepta-pyridine derivative with dimethylaminoethanol in the presence of a catalyst .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process typically includes steps such as solvent extraction, purification through crystallization, and drying to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

10,11-Dihydro-5-(2-(dimethylamino)ethoxy)-5H-benzo(4,5)cyclohepta(1,2-b)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

10,11-Dihydro-5-(2-(dimethylamino)ethoxy)-5H-benzo(4,5)cyclohepta(1,2-b)pyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic properties, including antihistaminic and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 10,11-Dihydro-5-(2-(dimethylamino)ethoxy)-5H-benzo(4,5)cyclohepta(1,2-b)pyridine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or activation of receptor-mediated signaling cascades .

Properties

CAS No.

17895-87-3

Molecular Formula

C18H22N2O

Molecular Weight

282.4 g/mol

IUPAC Name

2-(7-azatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaen-2-yloxy)-N,N-dimethylethanamine

InChI

InChI=1S/C18H22N2O/c1-20(2)12-13-21-18-15-7-4-3-6-14(15)9-10-17-16(18)8-5-11-19-17/h3-8,11,18H,9-10,12-13H2,1-2H3

InChI Key

WYFVZZWLJALQLV-UHFFFAOYSA-N

SMILES

CN(C)CCOC1C2=C(CCC3=CC=CC=C13)N=CC=C2

Canonical SMILES

CN(C)CCOC1C2=C(CCC3=CC=CC=C13)N=CC=C2

Synonyms

5-[2-(Dimethylamino)ethoxy]-10,11-dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridine

Origin of Product

United States

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